

# Investigating the $\beta$ -Lactamase Inhibition Spectrum of Avibactam

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## Compound of Interest

Compound Name: WCK-5153

Cat. No.: B611804

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## Application Note

Topic: Avibactam for Investigating  $\beta$ -Lactamase Inhibition Spectrum

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "a**WCK-5153**" did not yield specific information. This document focuses on avibactam, a well-characterized, broad-spectrum  $\beta$ -lactamase inhibitor, as a representative agent for the requested application.

## Introduction

The increasing prevalence of bacterial resistance to  $\beta$ -lactam antibiotics, largely driven by the production of  $\beta$ -lactamase enzymes, poses a significant global health threat. Avibactam is a non- $\beta$ -lactam, diazabicyclooctane  $\beta$ -lactamase inhibitor that restores the in vitro activity of  $\beta$ -lactam antibiotics against many clinically significant resistant bacteria.[1] Unlike traditional  $\beta$ -lactam-based inhibitors, avibactam employs a unique covalent and reversible mechanism of action, providing a broader spectrum of inhibition that includes Ambler Class A, Class C, and some Class D serine  $\beta$ -lactamases.[2][3][4][5] This application note provides a detailed overview of the  $\beta$ -lactamase inhibition spectrum of avibactam, along with experimental protocols for its investigation.

## Mechanism of Action

Avibactam inhibits serine  $\beta$ -lactamases through a two-step, reversible covalent mechanism.<sup>[4]</sup> The initial step involves the formation of a non-covalent Michaelis-Menten complex, followed by the covalent acylation of the active site serine residue by avibactam. This forms a stable carbamoyl-enzyme intermediate. Unlike many other inhibitors, this intermediate is not hydrolyzed but can undergo a slow, reversible deacylation, releasing the intact avibactam molecule. This recyclization allows a single molecule of avibactam to inhibit multiple  $\beta$ -lactamase enzymes.<sup>[1]</sup>

## Data Presentation: $\beta$ -Lactamase Inhibition Spectrum of Avibactam

The inhibitory activity of avibactam has been characterized against a wide range of clinically relevant  $\beta$ -lactamases. The following tables summarize key kinetic parameters, providing a quantitative measure of its inhibition spectrum.

Table 1: Kinetic Parameters for Avibactam Inhibition of Class A  $\beta$ -Lactamases

$\beta$ -Lactamase	Organism of Origin	$k_2/K_i$ ( $M^{-1}s^{-1}$ )	IC <sub>50</sub> ( $\mu M$ )	Reference
CTX-M-15	Escherichia coli	$1.0 \times 10^5$	-	<sup>[3]</sup>
KPC-2	Klebsiella pneumoniae	$\sim 10^4$	-	<sup>[3]</sup>
TEM-1	Escherichia coli	-	< 1	<sup>[4]</sup>

Table 2: Kinetic Parameters for Avibactam Inhibition of Class C  $\beta$ -Lactamases

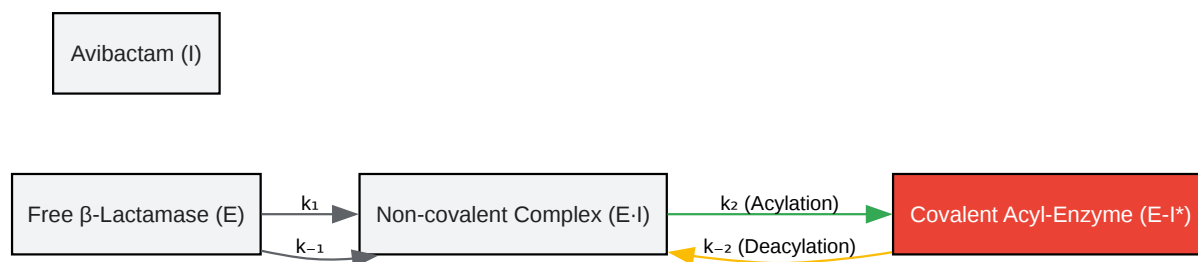
$\beta$ -Lactamase	Organism of Origin	$k_2/K_i$ ( $M^{-1}s^{-1}$ )	IC <sub>50</sub> ( $\mu M$ )	Reference
AmpC	Enterobacter cloacae P99	$> 10^3$	-	[3]
AmpC	Pseudomonas aeruginosa PAO1	$> 10^3$	-	[3]
CHE	Enterobacter cloacae	6700	-	[6]

Table 3: Kinetic Parameters for Avibactam Inhibition of Class D  $\beta$ -Lactamases

$\beta$ -Lactamase	Organism of Origin	$k_2/K_i$ ( $M^{-1}s^{-1}$ )	IC <sub>50</sub> ( $\mu M$ )	Reference
OXA-10	Pseudomonas aeruginosa	$1.1 \times 10^1$	-	[3]
OXA-48	Klebsiella pneumoniae	$\sim 10^3$	-	[3]

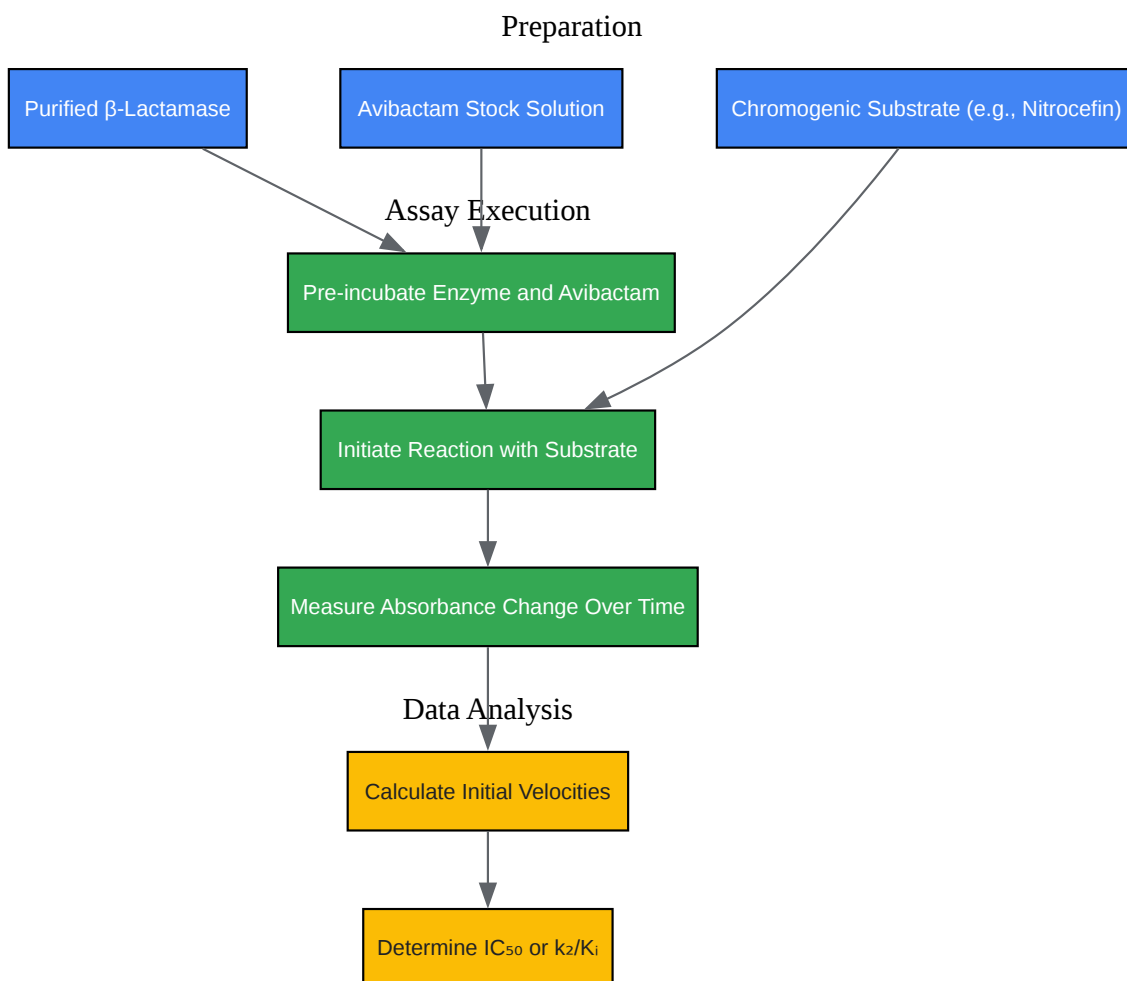
Note: IC<sub>50</sub> values are dependent on assay conditions and incubation times.  $k_2/K_i$  represents the second-order rate constant for enzyme acylation and is a measure of the efficiency of inhibition.

## Mandatory Visualizations



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Caption: Covalent, reversible inhibition of  $\beta$ -lactamase by avibactam.



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Caption: Experimental workflow for determining  $\beta$ -lactamase inhibition kinetics.

## Experimental Protocols

### Protocol 1: Determination of $IC_{50}$ Values

This protocol outlines a method for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of avibactam against a specific  $\beta$ -lactamase.

Materials:

- Purified  $\beta$ -lactamase enzyme
- Avibactam
- Chromogenic  $\beta$ -lactam substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements

Procedure:

- Prepare Reagents:
  - Prepare a stock solution of avibactam in a suitable solvent (e.g., DMSO or water).
  - Prepare serial dilutions of avibactam in assay buffer to cover a range of concentrations.
  - Prepare a working solution of the  $\beta$ -lactamase enzyme in assay buffer. The concentration will depend on the specific activity of the enzyme.
  - Prepare a working solution of the chromogenic substrate in assay buffer. The concentration should be at or near the  $K_m$  value for the specific enzyme.
- Assay Setup:
  - In a 96-well plate, add a fixed volume of the enzyme solution to each well.
  - Add an equal volume of the avibactam dilutions to the corresponding wells. Include a control well with assay buffer instead of avibactam.

- Pre-incubate the enzyme and avibactam mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
- Initiate Reaction and Measurement:
  - Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.
  - Immediately begin monitoring the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader in kinetic mode.
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each avibactam concentration from the linear portion of the absorbance versus time plot.
  - Plot the percentage of inhibition (relative to the control) against the logarithm of the avibactam concentration.
  - Determine the  $IC_{50}$  value by fitting the data to a suitable dose-response curve.

## Protocol 2: Determination of Acylation Rate Constant ( $k_2/K_i$ )

This protocol is for determining the second-order rate constant of acylation, which measures the efficiency of enzyme inhibition.

Materials:

- Same as for Protocol 1.

Procedure:

- Prepare Reagents:
  - Prepare solutions of avibactam and the  $\beta$ -lactamase enzyme in assay buffer.

- Prepare a working solution of the chromogenic substrate.
- Assay Setup and Measurement:
  - In a suitable cuvette or microplate well, mix the enzyme and avibactam solutions.
  - Immediately add the chromogenic substrate to initiate the reaction.
  - Monitor the change in absorbance over time.
- Data Analysis:
  - The progress curves at different inhibitor concentrations are fitted to the equation for slow-binding inhibition to determine the apparent first-order rate constant ( $k_{obs}$ ) for the onset of inhibition at each avibactam concentration.
  - Plot  $k_{obs}$  versus the avibactam concentration.
  - The slope of this linear plot represents the second-order rate constant,  $k_2/K_i$ .

## Conclusion

Avibactam is a potent, broad-spectrum  $\beta$ -lactamase inhibitor with a unique reversible covalent mechanism of action. The provided protocols offer a framework for researchers to investigate its inhibitory activity against various  $\beta$ -lactamases, contributing to a better understanding of its spectrum and potential clinical applications in combating antibiotic resistance.

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